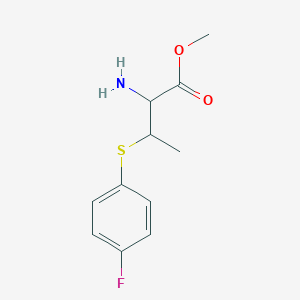

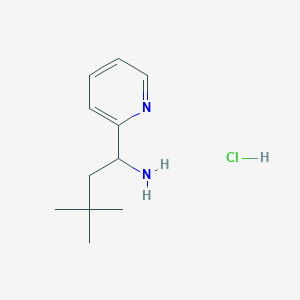

![molecular formula C8H11N3 B1433121 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 1378818-55-3](/img/structure/B1433121.png)

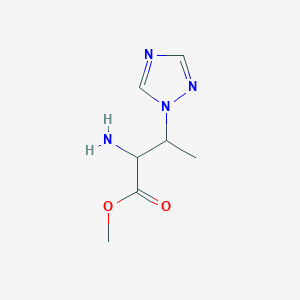

7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Übersicht

Beschreibung

7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a chemical compound with the molecular weight of 149.2 . It is a powder at room temperature . The IUPAC name for this compound is 7-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h4-5,9H,2-3H2,1H3,(H,10,11) . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 149.2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Affinity

One study explores the synthesis of derivatives of a new tricyclic heteroaromatic system, pyrido[3′,2′:5,6]thiopyrano[4,3‐c]pyridazin‐3(2H,5H)‐one, as potential ligands for the benzodiazepine receptor, highlighting the structural analogy with potent ligands. These compounds exhibited affinity in the micromolar/submicromolar order, demonstrating the versatility of such heterocyclic compounds in medicinal chemistry applications (Primofiore et al., 2005).

Novel Heterocyclic Derivatives

Another research effort led to the synthesis of new 1, 2, 4-triazoles containing 2H-pyrano[2, 3-b]pyridine moiety. These compounds were prepared from ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylate, showcasing the potential of these heterocycles in creating diverse organic molecules with possible biological activities (Kumar & Mashelkar, 2007).

Antimicrobial Evaluation

Research on thieno[2,3-b]pyridines and pyrazolopyridine derivatives, including their synthesis and antimicrobial evaluation, reveals the broad scope of applications for pyrido[2,3-b]pyrazine compounds in developing new antimicrobial agents. These studies underline the significance of heterocyclic chemistry in discovering novel therapeutics (Rateb et al., 2011).

Supramolecular Chemistry

Investigations into the crystal structures of pyrazinecarboxylic acids have illustrated the recurrence of carboxylic acid-pyridine supramolecular synthons, emphasizing the role of heterocyclic compounds like pyrido[2,3-b]pyrazine in the field of crystal engineering and the design of materials with specific properties (Vishweshwar et al., 2002).

Energetic Materials

A study on tetrafluoroterephthalic acid and its novel crystals with a series of N-containing heterocycles demonstrates the utility of pyrido[2,3-b]pyrazine structures in designing energetic materials through strong hydrogen bonds and weak intermolecular interactions, offering insights into the development of advanced materials (Wang et al., 2014).

Safety and Hazards

The safety information for 7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Similar compounds have been known to exhibit antibacterial, antifungal, and antiviral activities .

Mode of Action

It’s worth noting that compounds with similar structures have been used as phosphatase inhibitors . This suggests that 7-Methyl-1H,2H,3H,4H-Pyrido[2,3-b]Pyrazine might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

Based on its potential phosphatase inhibitory activity , it can be inferred that it might affect pathways involving phosphorylation and dephosphorylation processes.

Result of Action

Based on its potential phosphatase inhibitory activity , it can be inferred that it might alter cellular processes involving phosphorylation, potentially leading to changes in cell signaling, growth, and proliferation.

Eigenschaften

IUPAC Name |

7-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h4-5,9H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQVPTWRKMXGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NCCN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

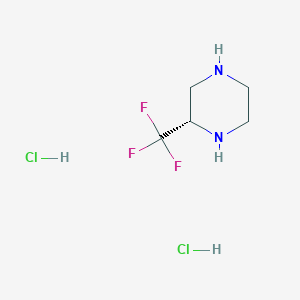

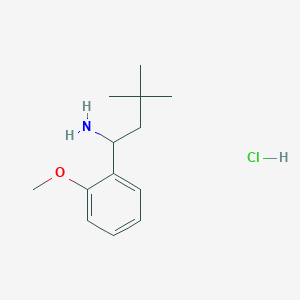

![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)

![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)